1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione
Overview
Description
1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[321]octane-2,4-dione is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
The synthesis of 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multi-step procedures. The synthetic routes often start with the preparation of the bicyclic core, followed by the introduction of the piperazine and pyridine moieties. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with piperazine and pyridine moieties. For example:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and antitumor properties. 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C23H34N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3 |
InChI Key |
NCMIPRCQUMYAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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